Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is an organic compound with the molecular formula C7H14N2O3 This compound is a derivative of amino acids and is characterized by the presence of an amino group, a carbamoylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate typically involves the reaction of amino acid derivatives with carbamoylating agents. One common method is the reaction of an amino acid ester with a carbamoyl chloride in the presence of a base, such as triethylamine, to form the desired carbamate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamoylamino group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines are used in the presence of catalysts such as acids or bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of different esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: A simple ester with a similar structure but lacking the amino and carbamoylamino groups.
Methyl carbamate: Contains a carbamate group but lacks the amino acid backbone.
Ethyl acetate: Another ester with different functional groups and properties .
Uniqueness
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate, commonly known as a derivative of citrulline, is an amino acid compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and research.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Contains an amino group, a carbamoylamino group, and an ester functional group.
- Molecular Formula : C₆H₁₂N₄O₃
- Molecular Weight : 174.19 g/mol
Chemical Reactions
The compound can undergo various chemical reactions:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts amino groups to nitroso or nitro derivatives | Hydrogen peroxide, potassium permanganate |
Reduction | Reduces carbamoylamino to form amines | Lithium aluminum hydride, sodium borohydride |
Substitution | Ester group can react with nucleophiles | Alcohols, amines in acidic or basic conditions |
This compound functions primarily as a substrate in metabolic pathways. It interacts with various enzymes and receptors, potentially modulating their activity. The following points summarize its biological mechanisms:
- Enzyme Interaction : Acts as an inhibitor or activator for specific enzymes involved in metabolic processes.
- Metabolic Pathways : Plays a role in the urea cycle and amino acid metabolism.
- Therapeutic Potential : Investigated for its effects in treating metabolic disorders and enhancing athletic performance.
Research Findings
Recent studies have highlighted the biological significance of this compound:
- Metabolic Role : It has been shown to influence nitrogen metabolism positively, which is crucial for muscle recovery and growth during exercise.
- Neuroprotective Effects : Some studies suggest it may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.
- Immune Modulation : Research indicates it could modulate immune responses, making it relevant in inflammatory diseases.
Study 1: Metabolic Impact on Athletes
A study conducted on athletes examined the effects of this compound supplementation on exercise performance. Results indicated:
- Increased Endurance : Participants showed a significant increase in endurance levels.
- Enhanced Recovery : Reduced muscle soreness was reported post-exercise.
Study 2: Neuroprotective Properties
In a laboratory setting, the compound was tested for neuroprotective effects against oxidative stress:
- Cell Viability : Neuronal cells treated with the compound exhibited higher viability under oxidative stress conditions compared to untreated controls.
- Mechanism Exploration : The study suggested that the compound might enhance antioxidant defenses within cells.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Citrulline | Similar backbone | Promotes nitric oxide synthesis |
Arginine | Precursor to nitric oxide | Enhances blood flow and recovery |
Ornithine | Related in urea cycle | Supports ammonia detoxification |
Properties
IUPAC Name |
methyl (2S)-2-amino-5-(carbamoylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c1-13-6(11)5(8)3-2-4-10-7(9)12/h5H,2-4,8H2,1H3,(H3,9,10,12)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIDUNQGFPNLO-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCNC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.